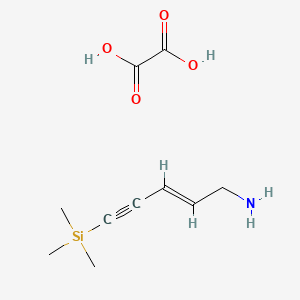
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is a chemical compound that features a trimethylsilyl group attached to a pent-2-en-4-yn-1-amine backbone, with an oxalate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate typically involves the following steps:
Formation of the Pent-2-en-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from simple alkyne and alkene precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.
Trimethylsilyl Esters of Phosphorus(III) Acids: Compounds that share the trimethylsilyl group but have different core structures.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is unique due to its combination of a trimethylsilyl group with a pent-2-en-4-yn-1-amine backbone. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17NO4Si |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
oxalic acid;(E)-5-trimethylsilylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C8H15NSi.C2H2O4/c1-10(2,3)8-6-4-5-7-9;3-1(4)2(5)6/h4-5H,7,9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; |
Clé InChI |
YRHRNDKTAMKYRR-FXRZFVDSSA-N |
SMILES isomérique |
C[Si](C)(C)C#C/C=C/CN.C(=O)(C(=O)O)O |
SMILES canonique |
C[Si](C)(C)C#CC=CCN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


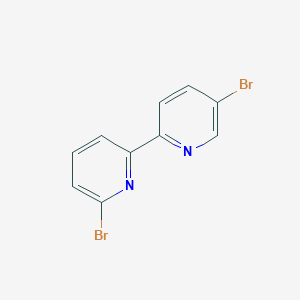
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
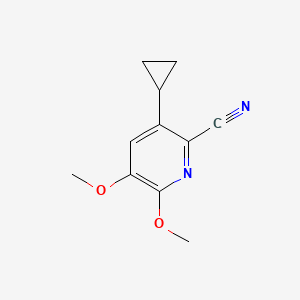


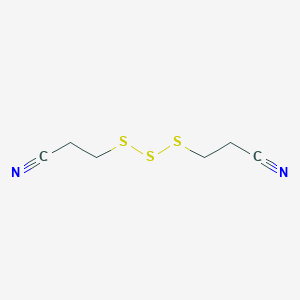


![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
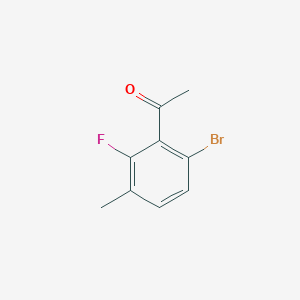
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
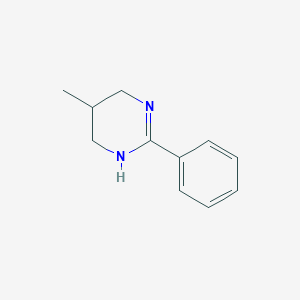
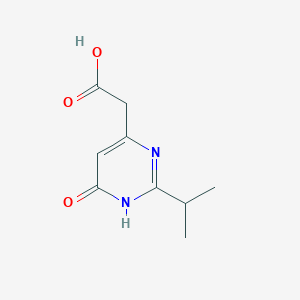
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
